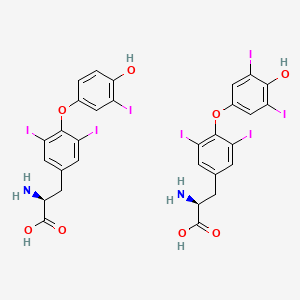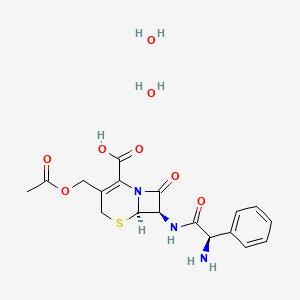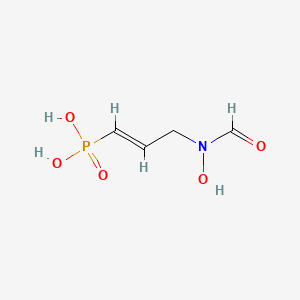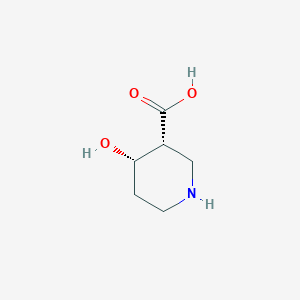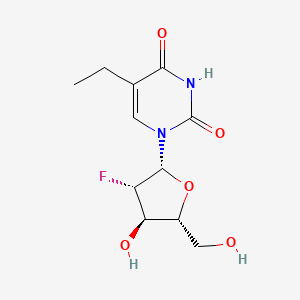
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is an organic compound with the molecular formula C12H9F3O3 It is a derivative of butenone, featuring an acetyloxy group, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-buten-1-one and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the acylation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one,3-(acetyloxy)-1-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Buten-1-one,3-(hydroxy)-4,4,4-trifluoro-1-phenyl-: Contains a hydroxy group instead of an acetyloxy group, affecting its reactivity and applications.
Uniqueness
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is unique due to the presence of both the acetyloxy and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9F3O3 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
(1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
UWQNJJGNFAFFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Synonyms |
1-benzoyl-2-trifluoromethyl-2-acetoxyethene BTAE-1,2,2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


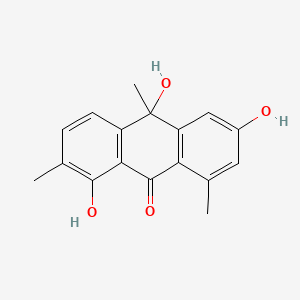

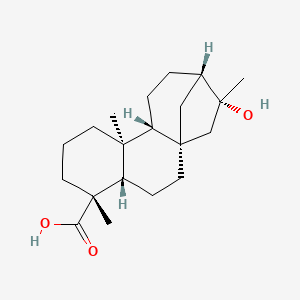
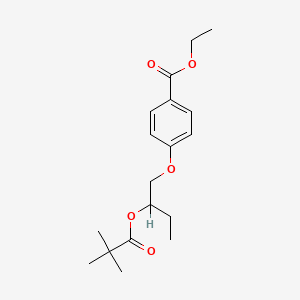
![2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1)](/img/structure/B1202979.png)
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
